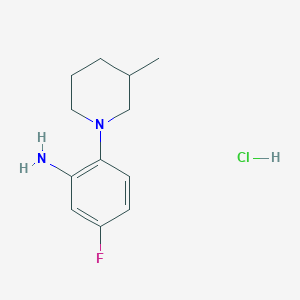

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride

Vue d'ensemble

Description

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride: is a chemical compound with the molecular formula C12H18ClFN2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position and a 3-methylpiperidin-1-yl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride typically involves the following steps:

Nitration: The starting material, 5-fluoroaniline, undergoes nitration to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The resulting 2-amino-5-fluoroaniline is then reacted with 3-methylpiperidine under basic conditions to form the desired product.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the fluorine-substituted aniline ring can yield various reduced products, depending on the reducing agent used.

Substitution: The aniline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Various reduced aniline derivatives.

Substitution: Functionalized aniline derivatives with additional substituents on the aromatic ring.

Applications De Recherche Scientifique

Scientific Research Applications

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride has several significant applications in scientific research:

1. Pharmaceutical Development

- Drug Synthesis : It serves as a crucial building block in the synthesis of various drug candidates, particularly those targeting specific biological pathways such as kinase inhibition. Its structural features allow for modifications that enhance pharmacological properties .

2. Biological Activity

- Anticancer Potential : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in tumor cells, suggesting potential therapeutic applications in oncology .

- Neuroprotective Effects : The compound may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases. This inhibition could enhance cholinergic neurotransmission, offering therapeutic benefits for conditions like Alzheimer's disease .

3. Antiviral Applications

- While specific data on this compound's antiviral activity is limited, structural similarities with other piperidine-based compounds suggest potential efficacy against viral infections. Modifications to piperidine structures have previously led to inhibitors against viruses like Ebola.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer activity of piperidine derivatives demonstrated that modifications to the structure of this compound could enhance its interaction with tumor cell receptors. This resulted in increased rates of apoptosis compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotective Studies

In vitro studies assessing the neuroprotective effects of piperidine derivatives similar to this compound showed significant inhibition of acetylcholinesterase activity. These findings indicate that such compounds could be developed into therapeutic agents for Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Methylpiperidin-1-yl)aniline: Lacks the fluorine substitution, resulting in different chemical properties and biological activity.

5-Fluoro-2-(piperidin-1-yl)aniline: Similar structure but without the methyl group on the piperidine ring, affecting its steric and electronic properties.

5-Fluoro-2-(3-methylpiperidin-1-yl)benzamide: Contains an amide group instead of an amine, leading to different reactivity and applications.

Uniqueness

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is unique due to the presence of both the fluorine atom and the 3-methylpiperidin-1-yl group. This combination imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and development.

Activité Biologique

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride (CAS: 1052529-99-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, pharmacological profiles, and its applications in research and medicine.

Chemical Structure and Properties

This compound features a molecular formula of C12H18ClFN2 and a molar mass of 244.74 g/mol. The compound consists of an aniline backbone substituted with a fluorine atom at the 5-position and a 3-methylpiperidin-1-yl group at the 2-position. Its melting point ranges from 157 to 161 °C, and it is classified as an irritant .

Synthesis

The synthesis of this compound generally involves several key steps:

- Nitration : The starting material, 5-fluoroaniline, is nitrated to introduce a nitro group at the 2-position.

- Reduction : The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

- Substitution : The resulting product is reacted with 3-methylpiperidine under basic conditions.

- Hydrochloride Formation : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity as either inhibitors or activators depending on the specific context of use .

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer activity. For instance, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that modifications in their structure can lead to improved biological efficacy .

Opioid Receptor Interaction

Research has highlighted the potential for compounds similar to this compound to interact with opioid receptors. A study on related piperidine derivatives demonstrated binding affinities ranging from 4 nM to over 850 nM for μ-opioid receptors, indicating that structural modifications can significantly influence receptor affinity and selectivity .

Research Applications

This compound is utilized in various research applications:

- Pharmaceutical Development : It serves as a precursor in synthesizing more complex organic molecules and potential therapeutic agents.

- Biological Assays : The compound is studied for its effects on cellular signaling pathways and enzyme activity modulation .

Case Study 1: Anticancer Activity

In vitro studies conducted on cancer cell lines demonstrated that certain derivatives of piperidine exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin. These findings suggest that further exploration into the structure–activity relationship (SAR) could yield potent anticancer agents based on this scaffold .

Case Study 2: Opioid Receptor Binding

A comparative analysis of various piperidine derivatives indicated that the introduction of fluorine at specific positions could enhance binding affinity to μ-opioid receptors by twofold or more. This highlights the importance of fluorination in optimizing drug-like properties for pain management applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Binding Affinity (nM) | Notes |

|---|---|---|---|

| This compound | Fluorine at 5-position; piperidine ring | TBD | Potential opioid receptor modulator |

| 2-(3-Methylpiperidin-1-yl)aniline | Lacks fluorine substitution | TBD | Different biological properties |

| 5-Fluoro-2-(piperidin-1-yl)aniline | Similar structure without methyl group | TBD | Affects steric properties |

Propriétés

IUPAC Name |

5-fluoro-2-(3-methylpiperidin-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZVOVZVEMAWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1185302-63-9 | |

| Record name | Benzenamine, 5-fluoro-2-(3-methyl-1-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.